
N-Acetyl-D-alanyl-N-methyl-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-D-alanyl-N-methyl-L-prolinamide is a synthetic compound with a molecular formula of C10H18N2O4 and a molecular weight of 230.26 g/mol . This compound is a derivative of alanine and proline, two amino acids that play crucial roles in protein synthesis and various metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-alanyl-N-methyl-L-prolinamide typically involves the acetylation of D-alanine followed by the methylation of the resulting compound. The reaction conditions often include the use of solvents like chloroform (CDCl3) and temperatures around 35°C . The process may also involve the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are generally similar to laboratory synthesis but on a larger scale. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-D-alanyl-N-methyl-L-prolinamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
N-Acetyl-D-alanyl-N-methyl-L-prolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of N-Acetyl-D-alanyl-N-methyl-L-prolinamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-D-alanine: A simpler derivative of alanine with similar properties.
N-Methyl-D-aspartic Acid: Another derivative with different functional groups and applications.
N-BENZOYL-D-ALANINE: A compound with a benzoyl group instead of an acetyl group
Uniqueness
N-Acetyl-D-alanyl-N-methyl-L-prolinamide is unique due to its specific combination of acetyl, methyl, and prolinamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
86778-51-0 |
|---|---|
Fórmula molecular |
C11H19N3O3 |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
(2S)-1-[(2R)-2-acetamidopropanoyl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H19N3O3/c1-7(13-8(2)15)11(17)14-6-4-5-9(14)10(16)12-3/h7,9H,4-6H2,1-3H3,(H,12,16)(H,13,15)/t7-,9+/m1/s1 |
Clave InChI |
OEPOGYSDFYKSNG-APPZFPTMSA-N |
SMILES isomérico |
C[C@H](C(=O)N1CCC[C@H]1C(=O)NC)NC(=O)C |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)NC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



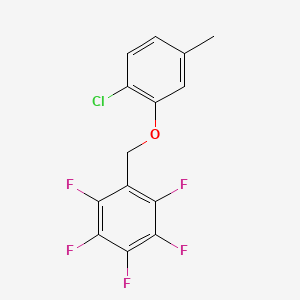
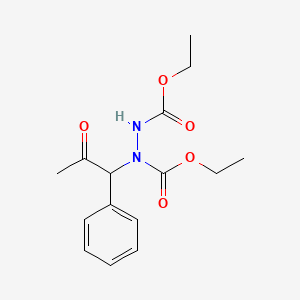

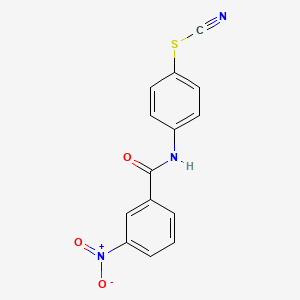

![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)

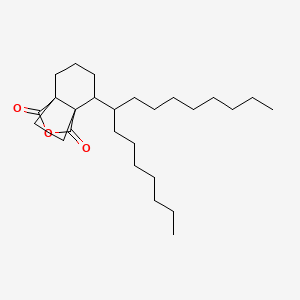
![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
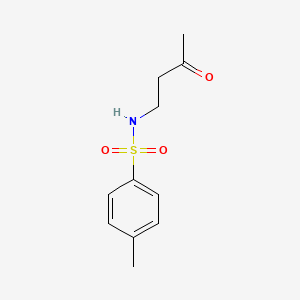
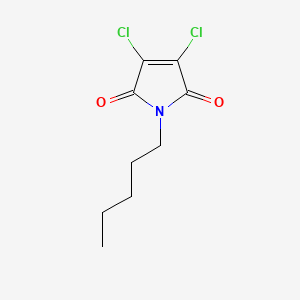
![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
